Cas no 402600-23-1 (5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester)

5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 402600-23-1
- CS-0301932
- METHYL 5-(2,3,4,5,6-PENTAFLUOROPHENOXYMETHYL)FURAN-2-CARBOXYLATE
- Methyl 5-((perfluorophenoxy)methyl)furan-2-carboxylate
- methyl 5-[(pentafluorophenoxy)methyl]furan-2-carboxylate
- STK346663
- methyl 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylate
- methyl 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-2-furoate
- AK-968/15363556
- EN300-228198
- AKOS000307691
- METHYL 5-[(PENTAFLUOROPHENOXY)METHYL]-2-FUROATE
- 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester
- BBL037871
-
- MDL: MFCD02055736
- インチ: InChI=1S/C13H7F5O4/c1-20-13(19)6-3-2-5(22-6)4-21-12-10(17)8(15)7(14)9(16)11(12)18/h2-3H,4H2,1H3
- InChIKey: KZHPRBPFBJLCBY-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(COC2=C(C(=C(C(=C2F)F)F)F)F)O1
計算された属性
- せいみつぶんしりょう: 322.02644951Da
- どういたいしつりょう: 322.02644951Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 383
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 356.9±42.0 °C at 760 mmHg
- フラッシュポイント: 169.7±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228198-0.05g |
402600-23-1 | 95% | 0.05g |
$528.0 | 2024-06-20 | ||
Enamine | EN300-228198-10g |
402600-23-1 | 10g |
$2701.0 | 2023-09-15 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372602-500mg |
Methyl 5-((perfluorophenoxy)methyl)furan-2-carboxylate |
402600-23-1 | 98% | 500mg |
¥15093.00 | 2024-05-15 | |
Enamine | EN300-228198-2.5g |
402600-23-1 | 95% | 2.5g |
$1230.0 | 2024-06-20 | ||
Enamine | EN300-228198-0.5g |
402600-23-1 | 95% | 0.5g |
$603.0 | 2024-06-20 | ||
Enamine | EN300-228198-1.0g |
402600-23-1 | 95% | 1.0g |
$628.0 | 2024-06-20 | ||
Fluorochem | 027265-1g |
5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester |
402600-23-1 | 1g |
£210.00 | 2022-03-01 | ||
Enamine | EN300-228198-0.1g |
402600-23-1 | 95% | 0.1g |
$553.0 | 2024-06-20 | ||
Enamine | EN300-228198-5.0g |
402600-23-1 | 95% | 5.0g |
$1821.0 | 2024-06-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372602-250mg |
Methyl 5-((perfluorophenoxy)methyl)furan-2-carboxylate |
402600-23-1 | 98% | 250mg |
¥18090.00 | 2024-05-15 |
5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl esterに関する追加情報
Introduction to 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester (CAS No. 402600-23-1)
5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester, a compound with the CAS number 402600-23-1, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a valuable subject of study for scientists and researchers aiming to develop novel therapeutic agents.
The molecular structure of 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester incorporates several key functional groups, including a pentafluorophenyl moiety and an ester group, which contribute to its unique chemical properties. The presence of these groups not only enhances its reactivity but also opens up numerous possibilities for further chemical modifications and derivatization, which are essential steps in the development of new drugs.
In recent years, there has been a growing interest in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and increased resistance to degradation. The pentafluorophenyl group in this compound is particularly noteworthy, as it is known to improve the pharmacokinetic profile of molecules by increasing their lipophilicity and reducing their susceptibility to enzymatic degradation.
The furan ring in the structure of 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester also plays a crucial role in its biological activity. Furan derivatives have been widely studied for their potential applications in medicine, particularly as antiviral, antibacterial, and anticancer agents. The combination of the pentafluorophenyl and furan groups in this compound suggests that it may exhibit multiple biological activities, making it a promising candidate for further investigation.
Recent research has demonstrated that compounds containing both pentafluorophenyl and furan moieties can exhibit significant inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, studies have shown that such compounds can inhibit kinases, which are key targets in cancer therapy. Additionally, they have been found to interact with receptors involved in inflammation and pain management, suggesting potential applications in treating chronic inflammatory conditions.
The ester group in the molecular structure of 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester provides another layer of functionality that can be exploited for drug development. Ester groups are commonly used in pharmaceuticals due to their ability to enhance solubility and bioavailability. Furthermore, they can be easily modified through hydrolysis or transesterification reactions, allowing for the creation of a wide range of derivatives with tailored properties.
In the context of current research trends, the synthesis and characterization of novel fluorinated aromatic compounds continue to be areas of active investigation. The development of efficient synthetic routes for these compounds is crucial for their practical application in drug discovery. Researchers have been exploring various methodologies, including transition metal-catalyzed reactions and organometallic chemistry, to achieve high yields and purity levels.
The biological evaluation of 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester has also been a focus of recent studies. Initial experiments have shown promising results regarding its potential as an inhibitor of certain enzymes and its ability to modulate receptor activity. These findings warrant further investigation into its mechanism of action and potential therapeutic applications.
The structural features of this compound make it an attractive scaffold for medicinal chemists looking to develop new drugs. By leveraging the reactivity of its functional groups, researchers can design analogs with enhanced potency, selectivity, and pharmacokinetic properties. This approach aligns with the broader goal of developing more effective and safer therapeutic agents.
In conclusion, 5-Pentafluorophenyloxymethyl-furan-2-carboxylic acid methyl ester (CAS No. 402600-23-1) is a compound with significant potential in pharmaceutical research. Its unique molecular structure, incorporating both pentafluorophenyl and furan moieties, along with an ester group, makes it a versatile platform for drug development. Recent studies have highlighted its promising biological activities and the synthetic strategies used to produce it efficiently. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery and development of novel therapeutic agents.
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